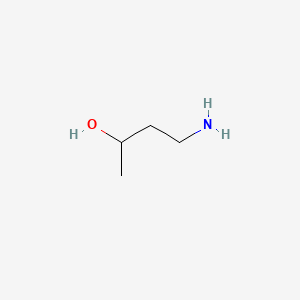

4-Aminobutan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXUFNXWXFZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885786 | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39884-48-5 | |

| Record name | 4-Amino-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

4-Aminobutan-2-ol is a chiral amino alcohol with the chemical formula C4H11NO. Its structure, featuring both an amine and a hydroxyl group, makes it a valuable building block in organic synthesis and a compound of interest for potential biological activity. Understanding its physicochemical properties is fundamental for its application in research and development.

Structural and General Properties

| Property | Value | Source |

| Chemical Structure | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 39884-48-5 | [1][2][3][4][5] |

| Molecular Formula | C4H11NO | [1][2][3] |

| Molecular Weight | 89.14 g/mol | [1][2][3][6] |

| Appearance | Clear colorless to faintly yellow liquid | [2][3] |

Thermodynamic and Physical Properties

| Property | Value | Source |

| Melting Point | 8.72°C (estimate) | [2][3] |

| Boiling Point | 103-104 °C (at 34 mmHg) | [2][3] |

| Density | 0.93 g/mL | [2][3] |

| Refractive Index | 1.4518-1.4538 | [2][3] |

Acidity, Basicity, and Lipophilicity

| Property | Value | Source |

| pKa (Predicted) | 15.01 ± 0.20 | [2][3] |

| XLogP3-AA (Computed logP) | -0.6 | [1][6] |

| Solubility | Soluble in water | [3] |

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. Potentiometric titration is a widely used and reliable method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base. The potential of a pH electrode immersed in the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

pH calibration buffers (e.g., pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution. Ensure the stir bar does not hit the electrode.

-

Initial pH: Record the initial pH of the solution.

-

Titration: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint: Continue the titration well past the equivalence point, which is indicated by a rapid change in pH.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to obtain the titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Representative GABAergic Signaling Pathway

Given the structural similarity of this compound to the neurotransmitter γ-aminobutyric acid (GABA), it may interact with the GABAergic system. The following diagram illustrates a simplified GABAergic synapse.

Caption: Simplified GABAergic signaling pathway.

References

- 1. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-AMINO-2-BUTANOL | 39884-48-5 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-2-butanol, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS 39884-48-5 [matrix-fine-chemicals.com]

- 6. (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Aminobutan-2-ol spectroscopy data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Aminobutan-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and protocols for the characterization of this chiral amino alcohol.

Molecular Structure

This compound is a chiral molecule containing both an amine and a secondary alcohol functional group. The carbon atom at position 2 is a stereocenter, leading to the existence of (R) and (S) enantiomers.[1]

IUPAC Name: this compound[2] Molecular Formula: C₄H₁₁NO[2] Molecular Weight: 89.14 g/mol [1] CAS Number: 39884-48-5[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms. The ¹H and ¹³C NMR data provide distinct signals corresponding to each unique chemical environment within the molecule.

Table 1: ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

| CH₃ (H-1) | 1.0 - 1.2 | Doublet |

| CH₂-CH(OH) (H-3) | 1.3 - 1.6 | Multiplet |

| CH₂-NH₂ (H-4) | 2.5 - 2.8 | Multiplet |

| CH(OH) (H-2) | 3.5 - 3.8 | Multiplet |

| NH₂ and OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (C-1) | ~23 |

| CH₂-CH(OH) (C-3) | ~40 |

| CH₂-NH₂ (C-4) | ~42 |

| CH(OH) (C-2) | ~65 |

Note: The ¹³C NMR chemical shifts are estimated based on the analysis of similar structures, such as butan-2-ol, and general chemical shift trends.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Absorption Data for this compound Sample Preparation: Thin film (neat) or layer between KBr plates.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3550 (broad) | O-H and N-H stretch | Alcohol (H-bonded) and Primary Amine |

| 2850 - 2960 | C-H stretch | Alkyl (CH, CH₂, CH₃) |

| ~1600 | N-H bend | Primary Amine |

| ~1450 | C-H bend | Alkyl |

| 1050 - 1150 | C-O stretch | Secondary Alcohol |

Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[4] The N-H stretch of a primary amine typically shows two bands in this region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electrospray Ionization (ESI) is assumed for these predicted adducts.

| Adduct | Predicted m/z (mass-to-charge ratio) |

| [M+H]⁺ | 90.0913 |

| [M+Na]⁺ | 112.0733 |

| [M+K]⁺ | 128.0472 |

| [M-H]⁻ | 88.0768 |

Note: Data is based on predicted values. The base peak in an experimental Electron Ionization (EI) spectrum for the related isomer, 4-amino-1-butanol, is m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is also an expected fragment for this compound.[6][7]

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: Use proton decoupling to obtain singlet peaks for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

FT-IR Spectroscopy Protocol

-

Background Spectrum: Record a background spectrum of the empty sample holder (e.g., ATR crystal or KBr plates) to subtract atmospheric and instrument-related absorptions.[8]

-

Sample Preparation (Neat Liquid/Thin Film):

-

Place one or two drops of neat this compound liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

-

Ensure a thin, uniform film is formed.

-

-

Data Acquisition: Place the sample holder in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Spectral Range: Scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce a transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane (e.g., 1 mg/mL).

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the amine and alcohol groups can be derivatized (e.g., using trifluoroacetic anhydride, TFAA).[9]

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Injection: Inject 1 µL of the sample solution into the GC inlet.

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms or a polar Wax column).

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of 250 °C.

-

-

MS Detection (EI):

-

Ionization Energy: Use a standard electron energy of 70 eV.

-

Mass Range: Scan a mass range from m/z 25 to 200.

-

-

Data Analysis: Identify the peak corresponding to this compound (or its derivative) in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion (if present) and characteristic fragment ions.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. This compound | 39884-48-5 | Benchchem [benchchem.com]

- 2. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C4H10O CH3CH(OH)CH2CH3 C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C4H10O CH3CH(OH)CH2CH3 infrared spectrum of butan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-1-butanol [webbook.nist.gov]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminobutan-2-ol, a chiral amino alcohol that serves as a versatile building block in organic synthesis. Due to its bifunctional nature, containing both a primary amine and a secondary alcohol, it is a valuable intermediate in the production of fine chemicals and complex, enantiomerically pure molecules essential for drug development.

Chemical Identifiers and Nomenclature

This compound is systematically known as this compound. It is crucial to distinguish between the racemic mixture and its individual stereoisomers. The primary CAS Number, 39884-48-5, typically refers to the racemic mixture.

Table 1: Core Identifiers for this compound (Racemic Mixture)

| Identifier | Value |

| CAS Number | 39884-48-5[1][2][3][4][5] |

| IUPAC Name | This compound[2][3][5] |

| Molecular Formula | C₄H₁₁NO[2][3][4] |

| Molecular Weight | 89.14 g/mol [1][3][4][6] |

| InChI Key | NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][3][5] |

| Canonical SMILES | CC(CCN)O[2][3][5] |

| EC Number | 254-673-2[5] |

| PubChem CID | 170254[3][5][7] |

Table 2: Identifiers for Enantiomers of this compound

| Identifier | (S)-4-Aminobutan-2-ol | (R)-4-Aminobutan-2-ol |

| CAS Number | 1255240-50-6[6] | Not explicitly found |

| IUPAC Name | (2S)-4-aminobutan-2-ol[6] | (2R)-4-aminobutan-2-ol |

| InChI Key | NAXUFNXWXFZVSI-BYPYZUCNSA-N[6] | NAXUFNXWXFZVSI-SCSAIBSYSA-N |

| Canonical SMILES | C--INVALID-LINK--O[6] | C--INVALID-LINK--O |

| PubChem CID | 7853263[6][7] | 7019380[7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are essential for handling, storage, and reaction setup.

Table 3: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Clear colorless to faintly yellow liquid | [4] |

| Boiling Point | 168.3°C at 760 mmHg | |

| 103-104°C at 34 mmHg | [4] | |

| Density | 0.93 g/cm³ | [4] |

| Flash Point | 55.6°C | |

| pKa | 15.01 ± 0.20 (Predicted) | [4] |

| Refractive Index | 1.4518 - 1.4538 | [4] |

Stereochemical Considerations

The carbon atom at position 2, bonded to the hydroxyl group, is a stereocenter. This chirality means that this compound exists as a pair of non-superimposable mirror images known as enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol. In pharmaceutical applications, it is often critical to use a single, pure enantiomer, as different spatial arrangements can lead to vastly different biological activities and metabolic profiles. The two enantiomers are therefore highly valuable as distinct chiral starting materials for asymmetric synthesis.

References

- 1. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Aminobutan-2-ol in different solvents

An In-Depth Technical Guide to the Solubility of 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on the predicted solubility behavior based on its molecular structure, alongside detailed, standardized experimental protocols for the quantitative determination of its solubility in various solvents.

Predicted Solubility Profile of this compound

This compound (CAS: 39884-48-5) is a small molecule containing both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group. These groups dictate its solubility characteristics. General chemical principles suggest it is soluble in water and a variety of organic solvents.[1][2] The presence of both a hydrogen bond donor (amine and alcohol) and acceptor (the nitrogen and oxygen atoms) allows for strong interactions with polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Different Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Miscible | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. The molecule's small size and polar nature suggest high solubility. For an isomer, 4-aminobutan-1-ol, the water solubility is listed as "miscible". |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the polar functional groups of this compound. |

| Less Polar | Chloroform, Dichloromethane | Low to Moderate | These solvents have a lower capacity for hydrogen bonding, which will limit the solubility of the highly polar this compound. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Immiscible | The significant difference in polarity between this compound and nonpolar solvents will likely result in very poor solubility. |

Note: This table is based on chemical principles and qualitative statements from various sources. Quantitative data requires experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The most common and reliable method for determining thermodynamic equilibrium solubility is the shake-flask method .[3]

General Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solvent is saturated and the concentration of the dissolved solute is constant. The undissolved solute is then separated from the solution, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Detailed Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume (e.g., 1-5 mL) of the chosen solvent. "Excess" means that a visible amount of undissolved liquid should remain at the end of the experiment.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the vials for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[4]

-

To confirm equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations are consistent.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.

-

Carefully withdraw a sample of the supernatant.

-

To ensure no undissolved micro-droplets are transferred, the supernatant should be filtered using a syringe filter (e.g., 0.22 µm PTFE or appropriate material) or centrifuged at high speed.

-

-

Quantification:

-

Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method. Suitable methods include:

-

Gas Chromatography (GC) with a suitable detector (e.g., FID or MS), as this compound is volatile.

-

High-Performance Liquid Chromatography (HPLC) after derivatization if the compound lacks a strong UV chromophore.

-

Nuclear Magnetic Resonance (NMR) with an internal standard of known concentration.

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for experimental solubility determination.

This guide provides a framework for understanding and experimentally determining the solubility of this compound. For drug development professionals, obtaining precise solubility data is a critical step in formulation, bioavailability assessment, and ensuring the quality of in vitro assays.[5]

References

Stereochemical Considerations of 4-Aminobutan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobutan-2-ol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of a stereocenter at the C-2 position dictates the existence of two enantiomers, (R)-4-Aminobutan-2-ol and (S)-4-Aminobutan-2-ol. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, separation, and the critical role of its stereochemistry in its biological activity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule can profoundly influence its interaction with biological targets. This compound, with its chiral center and bifunctional nature (amine and alcohol), is a key intermediate in the synthesis of a variety of more complex chiral molecules.[1] The differential biological effects of the enantiomers of many chiral drugs underscore the importance of stereoselective synthesis and analysis. This guide will delve into the critical stereochemical considerations of this compound, providing detailed experimental protocols and data to aid in its application in research and development.

Stereoisomers of this compound

The presence of a single chiral center at the C-2 position of this compound gives rise to a pair of enantiomers: (R)-4-Aminobutan-2-ol and (S)-4-Aminobutan-2-ol. These molecules are non-superimposable mirror images of each other.

References

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol are chiral amino alcohols that serve as crucial building blocks in modern organic and medicinal chemistry. The distinct spatial arrangement of their amine and hydroxyl functional groups around a stereocenter makes them highly valuable precursors for the enantioselective synthesis of complex molecules, particularly pharmaceuticals. The differential pharmacological and toxicological profiles of enantiomers necessitate the production and analysis of single, pure stereoisomers. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chiral resolution, and applications of the (S) and (R) enantiomers of 4-aminobutan-2-ol, complete with detailed experimental protocols and quantitative data to support researchers in their work.

Physicochemical and Stereochemical Properties

This compound possesses a single stereocenter at the C2 carbon, giving rise to a pair of non-superimposable mirror images: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.[1] These enantiomers exhibit identical physical properties in a non-chiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This difference is fundamental to their distinct biological activities.[1]

Table 1: Physicochemical Properties of this compound Enantiomers and Racemate

| Property | (S)-4-aminobutan-2-ol | (R)-4-aminobutan-2-ol | Racemic this compound |

| IUPAC Name | (2S)-4-aminobutan-2-ol[2] | (2R)-4-aminobutan-2-ol[3] | This compound[4] |

| Molecular Formula | C₄H₁₁NO[2] | C₄H₁₁NO[3] | C₄H₁₁NO[1][4] |

| Molecular Weight | 89.14 g/mol [2] | 89.14 g/mol [3] | 89.14 g/mol [1][4] |

| CAS Number | 1255240-50-6[2] | 114963-62-1[3] | 39884-48-5[1][4] |

| Appearance | Colorless to pale yellow liquid (predicted)[5] | Colorless to pale yellow liquid (predicted)[5] | Colorless to pale yellow liquid[5] |

| Boiling Point | 168.3°C at 760 mmHg (predicted)[6] | 168.3°C at 760 mmHg (predicted)[6] | 103-104 °C at 34 mmHg[5] |

| InChIKey | NAXUFNXWXFZVSI-BYPYZUCNSA-N[2] | NAXUFNXWXFZVSI-SCSAIBSYSA-N[3] | NAXUFNXWXFZVSI-UHFFFAOYSA-N[1][4] |

| SMILES | C--INVALID-LINK--O[2] | C--INVALID-LINK--O[3] | CC(O)CCN[4] |

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure this compound can be achieved through two primary pathways: the resolution of a racemic mixture or direct asymmetric synthesis.

Synthesis of Racemic this compound

A common route to the racemic mixture involves the reduction of a ketone precursor. One documented method involves the reduction of 4-hydroxy-2-butanone oxime. This reaction uses zinc powder as a catalyst in the presence of formic or acetic acid, offering a cost-effective alternative to Raney nickel catalysts and proceeding under mild conditions suitable for industrial production.[7] Yields as high as 91.3% with 98.2% purity have been reported for this type of synthesis.[7]

Chiral Resolution

Given a racemic mixture, the separation of enantiomers is critical.[1]

-

Diastereomeric Salt Formation: This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid or L-(+)-tartaric acid.[1][8] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[8]

-

Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes, such as lipases.[1] In a typical procedure, the enzyme selectively acylates one enantiomer in the racemic mixture, allowing the acylated product to be easily separated from the unreacted enantiomer.[1] This approach can achieve very high enantiomeric excess (>99% ee).[9]

Enantioselective Synthesis

Directly synthesizing the desired enantiomer avoids the loss of 50% of the material inherent in classical resolution.

-

Biocatalytic Asymmetric Amination: Transaminase (TAm) enzymes can catalyze the asymmetric amination of a prochiral ketone precursor to yield the chiral amino alcohol with high enantioselectivity.[10]

-

Asymmetric Reduction: Chiral catalysts or enzymes like alcohol dehydrogenases (ADH) can reduce a prochiral ketone to produce the target alcohol in high enantiomeric purity.[9] These biocatalytic methods are advantageous for their high yields (>90%) and exceptional enantioselectivity (>99% ee) under mild, environmentally friendly conditions.[9]

Caption: General workflow for obtaining enantiomers via chiral resolution.

Table 2: Comparison of Enantiomer Production Strategies

| Strategy | Key Reagents/Catalysts | Advantages | Disadvantages | Typical Yield | Typical ee% |

| Chiral Resolution | Chiral acids (e.g., Tartaric acid)[8] | Well-established, reliable method. | Theoretical max yield of 50% for desired enantiomer; can be labor-intensive.[11] | < 50% | > 98% |

| Enzymatic Kinetic Resolution | Lipases (e.g., CAL-B)[9] | High enantioselectivity, mild conditions. | Theoretical max yield of 50%; requires optimization of enzyme and conditions.[9] | < 50% | > 99%[9] |

| Biocatalytic Asymmetric Synthesis | Alcohol Dehydrogenases (ADH), Transaminases (TAm)[9] | High yield and enantioselectivity, green chemistry principles.[9] | Requires specific enzyme screening and cofactor regeneration systems. | > 90%[9] | > 99%[9][12] |

Applications in Synthesis

(S)- and (R)-4-aminobutan-2-ol are highly valued as chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals.[1] The presence of two distinct functional groups allows for a wide range of chemical transformations, making them versatile precursors.[1] For example, they can serve as starting materials for the synthesis of optically active 3,4-disubstituted pyrrolidine derivatives, which are themselves important intermediates for biologically active compounds.[1] The closely related (S)-2-aminobutan-1-ol is a critical intermediate in the preparation of the antitubercular drug ethambutol.[12] This highlights the role of these chiral amino alcohols as foundational structures that can be elaborated upon to generate a diverse array of complex molecules.

Caption: Use of this compound as a chiral building block.

Experimental Protocols

Protocol: Chiral Resolution of a Racemic Aminobutanol via Diastereomeric Salt Formation

This protocol is adapted from a demonstrated method for the resolution of the constitutional isomer 2-aminobutanol and illustrates the general procedure for diastereomeric salt formation.[8]

Objective: To separate a racemic aminobutanol mixture into its (S) and (R) enantiomers using D-(-)-tartaric acid as the resolving agent.

Materials:

-

Racemic this compound

-

D-(-)-tartaric acid

-

Distilled water

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ice-water bath

-

Büchner funnel and filter paper

-

Rotary evaporator or distillation apparatus

Procedure:

-

Salt Formation: a. In a suitable flask, dissolve D-(-)-tartaric acid in a minimal amount of distilled water. A molar ratio of approximately 1.0:1.0 between the tartaric acid and the racemic aminobutanol is recommended.[8] b. Cool the tartaric acid solution in an ice-water bath. c. Slowly add the racemic this compound to the cooled solution while stirring. Control the rate of addition to prevent rapid precipitation.[8] d. Once the addition is complete, store the solution in a dark, undisturbed place for 24-30 hours to allow the less soluble diastereomeric salt to crystallize.[8]

-

Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. The collected solid is the diastereomeric salt of one enantiomer (e.g., (R)-aminobutanol-D-tartrate). The other diastereomer remains in the filtrate.

-

Liberation of the Free Amine: a. Dissolve the collected crystals in a minimal amount of distilled water. b. While stirring, add NaOH solution dropwise to the dissolved salt mixture until the pH of the solution reaches 11-13.[8] This neutralizes the tartaric acid and liberates the free amino alcohol. c. The liberated amine can be isolated from the aqueous solution. If it forms a separate layer or can be extracted, use a suitable organic solvent (e.g., dichloromethane). Alternatively, for water-soluble amines, isolation is typically achieved by reduced pressure distillation.[8]

-

Characterization: a. Confirm the identity and purity of the isolated enantiomer using standard analytical techniques (NMR, GC-MS). b. Determine the enantiomeric purity (ee%) by chiral HPLC (see Protocol 4.2). c. Measure the specific rotation using a polarimeter to confirm the stereochemical configuration. For reference, the reported specific rotation for R-(-)-2-aminobutanol is [α]D²⁰ = -9.2° (c=1, H₂O).[8]

Protocol: Chiral HPLC Method Development for Enantiomeric Purity Analysis

Objective: To develop an analytical method to separate and quantify the (S) and (R) enantiomers of this compound to determine enantiomeric excess (ee%).

Materials & Equipment:

-

HPLC system with UV or PDA detector

-

Chiral HPLC column (Polysaccharide-based columns like Chiralpak® or cyclodextrin-based columns like Astec® CYCLOBOND™ are common starting points).[13]

-

HPLC-grade solvents (n-Hexane, isopropanol (IPA), ethanol, acetonitrile, methanol).

-

Additives (Trifluoroacetic acid (TFA), diethylamine (DEA)).

-

Sample of racemic and/or enantiomerically enriched this compound.

Procedure:

-

Column and Mobile Phase Screening (Normal Phase): a. Initial Column Choice: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives. b. Initial Mobile Phase: A common starting point is a mixture of n-Hexane and an alcohol modifier, such as isopropanol (IPA). Begin with a ratio of 90:10 (n-Hexane:IPA, v/v).[13] c. Additive for Peak Shape: Since this compound is a basic amine, peak tailing can be an issue. Add a small amount of a basic additive like DEA (e.g., 0.1% v/v) to the mobile phase to improve peak shape.[13] d. Injection and Evaluation: Inject a solution of the racemic standard (e.g., 1 mg/mL in mobile phase). Evaluate the chromatogram for separation. The goal is to achieve a baseline resolution (Rs) of ≥ 1.5.[13]

-

Method Optimization: a. Vary Alcohol Modifier: If separation is poor, change the alcohol (e.g., from IPA to ethanol) or vary its percentage in the mobile phase (e.g., try 85:15 and 95:5 n-Hexane:IPA). b. Adjust Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column. Adjust as needed to balance resolution and analysis time.[13] c. Control Temperature: Maintain a constant column temperature, typically starting at 25 °C. Varying the temperature can sometimes improve resolution.[13]

-

Detection: a. Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) is required.

-

System Suitability and Quantification: a. Once adequate separation is achieved, perform system suitability tests by making multiple injections of the standard to ensure precision and reproducibility.[13] b. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Conclusion

The enantiomers of this compound are indispensable tools in stereoselective synthesis. A thorough understanding of the methods for their synthesis, separation, and analysis is essential for their effective use in research and development, particularly within the pharmaceutical industry. The choice between chiral resolution of a racemate and a direct asymmetric synthesis depends on factors such as scale, cost, and available technology. Biocatalytic methods represent the state-of-the-art for producing these compounds with high efficiency and enantiopurity. The protocols and data provided in this guide offer a solid foundation for scientists working with these valuable chiral intermediates.

References

- 1. This compound | 39884-48-5 | Benchchem [benchchem.com]

- 2. (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-4-aminobutan-2-ol | C4H11NO | CID 7019380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 39884-48-5 [matrix-fine-chemicals.com]

- 5. 4-AMINO-2-BUTANOL [chembk.com]

- 6. This compound | 39884-48-5 [chemnet.com]

- 7. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 8. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 12. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Biological Activity of 4-Aminobutan-2-ol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 4-aminobutan-2-ol and its derivatives. This document synthesizes current scientific knowledge, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a chiral amino alcohol that serves as a versatile building block in medicinal chemistry. Its structure, featuring both an amino and a hydroxyl group, allows for a wide range of chemical modifications, making it a valuable scaffold for the synthesis of diverse bioactive molecules.[1] The chirality of this compound is a key feature, as different stereoisomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles.[1] Consequently, the use of enantiomerically pure forms of this compound, such as (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol, is crucial in drug development.[1]

While initially investigated for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), suggesting a potential role in modulating GABAergic pathways, a significant body of recent research has focused on its derivatives as potent inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.

Biological Activity of this compound Derivatives

The primary biological activity of interest for derivatives of this compound is the inhibition of BACE1. This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the production of amyloid-β (Aβ) peptides. The accumulation of Aβ peptides in the brain is a hallmark of Alzheimer's disease.

Quantitative Data: BACE1 Inhibition

Several patented series of this compound derivatives have demonstrated significant inhibitory activity against BACE1. The following table summarizes the reported activity for representative classes of these compounds. It is important to note that much of the publicly available data from patents report activity in ranges.

| Derivative Class | Target(s) | Reported IC50 Range (nM) | Therapeutic Area |

| (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives | BACE1 | < 100 | Alzheimer's Disease |

| N-[3-(5-amino-3,3a,7,7a-tetrahydro-1H-2,4-dioxa-6-aza-inden-7-yl)-phenyl]-amides and related compounds | BACE1/2 | < 500 | Alzheimer's Disease |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the most well-characterized derivatives of this compound is the inhibition of BACE1. By blocking the active site of this enzyme, these compounds prevent the cleavage of APP, thereby reducing the production of Aβ peptides.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound derivatives as BACE1 inhibitors.

General Synthesis of this compound Derived BACE1 Inhibitors

The synthesis of complex this compound derivatives often involves a multi-step process. A generalized workflow is presented below.

A common synthetic route involves the protection of the amino group of this compound, followed by coupling with a carboxylic acid derivative, and subsequent deprotection to yield the final compound. For instance, in the synthesis of N-(substituted-phenyl)amides, an amino-protected this compound can be reacted with a substituted benzoyl chloride.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This is a common in vitro assay for screening BACE1 inhibitors.[2]

-

Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.

-

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds (this compound derivatives)

-

96- or 384-well black plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the BACE1 enzyme to the wells of the microplate.

-

Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic assay) or at a fixed endpoint.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based BACE1 Activity Assay

This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context.[1]

-

Principle: Cells (e.g., HEK293) are engineered to overexpress APP. The amount of Aβ peptide secreted into the cell culture medium is then quantified, typically by an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels in the presence of a test compound indicates BACE1 inhibition.

-

Materials:

-

HEK293 cells stably expressing human APP

-

Cell culture medium and supplements

-

Test compounds

-

Aβ ELISA kit (for Aβ40 or Aβ42)

-

-

Protocol:

-

Plate the HEK293-APP cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of Aβ40 and/or Aβ42 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value of the compound for the reduction of Aβ secretion.

-

Conclusion and Future Directions

Derivatives of this compound have emerged as a promising class of compounds, particularly as inhibitors of BACE1 for the potential treatment of Alzheimer's disease. The chiral nature of the this compound scaffold is a critical consideration in the design and synthesis of these inhibitors. While significant progress has been made, as evidenced by numerous patents, there is a need for more publicly available, quantitative structure-activity relationship (SAR) data in peer-reviewed literature to guide further optimization of these compounds. Future research should focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as exploring other potential biological targets for this versatile chemical scaffold.

References

4-Aminobutan-2-ol as a chiral amino alcohol scaffold

An In-depth Technical Guide to 4-Aminobutan-2-ol as a Chiral Amino Alcohol Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of this compound, a versatile chiral amino alcohol. It serves as a crucial building block, chiral auxiliary, and intermediate in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. This document covers its synthesis, physicochemical properties, and diverse applications, presenting quantitative data in structured tables and detailing key experimental protocols.

This compound is a bifunctional organic compound containing both an amino and a hydroxyl group. Its importance in synthetic chemistry stems from the stereocenter at the second carbon atom, which is bonded to the hydroxyl group.[1] This chirality means the compound exists as a pair of non-superimposable mirror images, the (S) and (R)-enantiomers.[1] In pharmaceutical development, the ability to synthesize a single, desired enantiomer is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[1]

The presence of two distinct and reactive functional groups makes this compound a versatile precursor for creating enantiomerically pure molecules.[1] It is widely utilized as a chiral building block to construct complex molecules with specific three-dimensional arrangements, as a temporary chiral auxiliary to direct the stereochemistry of a reaction, and as an intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.[1][2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through various synthetic strategies, including asymmetric synthesis and the resolution of racemic mixtures.

2.1. Chemical Synthesis

A common method involves the reduction of 4-hydroxy-2-butanone oxime. This approach utilizes butyl ketol as a low-cost starting material and employs zinc as a catalyst in the presence of formic or acetic acid.[3] This method is advantageous for industrial-scale production as it avoids expensive catalysts like Raney nickel and does not require high-pressure or oxygen-free conditions.[3]

2.2. Chemoenzymatic Synthesis

Chemoenzymatic methods offer a green and highly selective alternative for producing chiral amino alcohols.[1] Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones.[4] While specific data for this compound is limited, studies on analogous substrates like 1-hydroxy-2-butanone demonstrate the potential of this method to achieve high conversions (91-99%) and excellent enantioselectivity (>99% ee).[4]

2.3. Chiral Resolution

For racemic mixtures of this compound, chiral resolution is a critical step to separate the enantiomers.[1] This can be accomplished by using a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form diastereomeric salts that can be separated by crystallization due to their different solubilities.[5]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, including NMR and IR, are available for detailed structural characterization.[6][7]

| Property | Value |

| IUPAC Name | This compound[7] |

| Synonyms | 4-Amino-2-butanol, 3-Hydroxybutylamine[7][8] |

| Molecular Formula | C4H11NO[7][9] |

| Molecular Weight | 89.14 g/mol [7] |

| CAS Number | 39884-48-5 (for racemate)[7][9] |

| (S)-enantiomer CAS | 114963-62-1 (Incorrectly listed in a source, correct CAS for S is 7853263)[10] |

| (R)-enantiomer CAS | 114963-62-1[11] |

| Appearance | Clear colorless to faintly yellow liquid[8] |

Applications as a Chiral Scaffold

The unique structure of this compound makes it a valuable scaffold in various areas of asymmetric synthesis.

4.1. Chiral Building Block

As a chiral building block, it serves as a foundational structure that can be elaborated upon to generate a diverse array of more complex molecules.[1] The distinct reactivity of its amino and hydroxyl groups allows for selective transformations. For instance, it is used in the synthesis of compounds with potential biological activity through reactions like reductive amination.[1]

4.2. Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[1] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[1] The defined stereochemistry of this compound makes it an effective chiral auxiliary for various asymmetric transformations.[1]

Caption: General workflow illustrating the use of a chiral auxiliary.

4.3. Precursor for Chiral Ligands

In asymmetric catalysis, chiral ligands are essential for creating a chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.[1] Amino alcohols like this compound are valuable precursors for the synthesis of these crucial chiral ligands.[1][12]

4.4. Intermediate in Drug Discovery

The scaffold is a valuable intermediate in the synthesis of pharmaceuticals.[1] A notable example is its application in the development of BACE1 inhibitors for the potential treatment of Alzheimer's disease.[1] In this context, isosteres derived from this compound can mimic the transition state of Amyloid Precursor Protein (APP) hydrolysis, thus inhibiting the BACE1 enzyme responsible for the production of amyloid-β plaques.[1]

References

- 1. This compound | 39884-48-5 | Benchchem [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | CAS 39884-48-5 [matrix-fine-chemicals.com]

- 10. (2S)-4-aminobutan-2-ol | C4H11NO | CID 7853263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (2R)-4-aminobutan-2-ol | C4H11NO | CID 7019380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Role of 4-Aminobutan-2-ol in Advanced Organic Transformations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminobutan-2-ol, a versatile chiral building block in advanced organic synthesis. Due to its bifunctional nature, possessing both an amino and a hydroxyl group on a chiral scaffold, this compound serves as a valuable precursor for the synthesis of enantiomerically pure compounds, a critical requirement in drug development and materials science.[1] This guide will delve into its applications as a chiral auxiliary, in the synthesis of heterocyclic compounds, and will provide representative experimental protocols for its utilization in asymmetric transformations.

Core Concepts and Applications

This compound, with its stereocenter at the C-2 position, exists as two enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol.[1] This inherent chirality is the cornerstone of its application in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.[1] The distinct spatial arrangement of the amino and hydroxyl groups allows for a wide range of chemical transformations, making it a versatile precursor in the construction of complex molecular architectures.[1]

Key applications include:

-

Chiral Auxiliaries: this compound can be converted into chiral auxiliaries, such as oxazolidinones. These auxiliaries are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse.[1]

-

Precursor for Chiral Ligands: The amino and hydroxyl groups are ideal for coordinating with metal centers. Derivatives of this compound can be used to synthesize chiral ligands for asymmetric catalysis, which are instrumental in a variety of enantioselective transformations.

-

Synthesis of Bioactive Molecules and Heterocycles: It serves as a starting material for the synthesis of other valuable chiral building blocks, such as optically active 3,4-disubstituted pyrrolidines, which are themselves intermediates for biologically active compounds.[1] It can also participate in cascade reactions and multicomponent reactions for the synthesis of N-heterocycles.[1]

-

Chemoenzymatic Synthesis: Enzymes, such as amine dehydrogenases, can be used for the asymmetric synthesis of chiral amines like this compound through the reductive amination of prochiral ketones, offering a green and efficient synthetic route.[1]

Data Presentation: Representative Performance in Asymmetric Synthesis

The following tables summarize typical quantitative data for the types of transformations in which this compound and its derivatives are employed. It is important to note that specific yields and stereoselectivities will vary depending on the exact substrate and reaction conditions.

Table 1: Representative Data for the Synthesis of a this compound-Derived Chiral Auxiliary

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield (%) |

| Cyclization | (S)-4-Aminobutan-2-ol | Diethyl Carbonate | (S)-4-(2-hydroxyethyl)-oxazolidin-2-one | 85-95 |

Table 2: Representative Data for Diastereoselective Alkylation using a Chiral Auxiliary

| Substrate | Electrophile | Base | Product | Diastereomeric Ratio (d.r.) | Typical Yield (%) |

| N-Acyl-oxazolidinone | Benzyl bromide | NaHMDS | Alkylated N-Acyl-oxazolidinone | >95:5 | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary from (S)-4-Aminobutan-2-ol

This protocol describes the synthesis of an oxazolidinone, a commonly used chiral auxiliary, from (S)-4-aminobutan-2-ol.

-

Materials:

-

(S)-4-Aminobutan-2-ol

-

Diethyl carbonate

-

Potassium carbonate (anhydrous)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (S)-4-aminobutan-2-ol (1.0 equiv.), diethyl carbonate (2.0 equiv.), and a catalytic amount of anhydrous potassium carbonate (0.1 equiv.).

-

Add toluene to the flask to create a slurry.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess diethyl carbonate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired oxazolidinone.

-

Protocol 2: Diastereoselective Alkylation using the this compound-Derived Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone derived from the chiral auxiliary synthesized in Protocol 1.

-

Materials:

-

N-Acyl-oxazolidinone (from Protocol 1, acylated separately)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add the N-acyl-oxazolidinone (1.0 equiv.) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS solution (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30 minutes to allow for enolate formation.

-

Add the alkyl halide (1.2 equiv.) dropwise to the enolate solution.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of diastereomers, can be purified by flash column chromatography to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.

-

Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound in asymmetric synthesis.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Caption: Synthesis of a chiral oxazolidinone from this compound.

References

A Technical Guide to 4-Aminobutan-2-ol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Synthesis, and Application of a Versatile Chiral Building Block

Abstract

4-Aminobutan-2-ol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for diverse chemical modifications, making it a valuable synthon in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the commercial availability of this compound, including its racemic mixture and enantiomerically pure forms. Furthermore, it details established experimental protocols for its synthesis, purification, and analytical characterization. Finally, this guide explores its application in the development of therapeutic agents, with a specific focus on its role in the synthesis of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease.

Commercial Availability and Suppliers

This compound is commercially available in its racemic form as well as its individual (R)- and (S)-enantiomers. A variety of chemical suppliers offer this compound in differing purities and quantities, catering to both research and development needs.

Table 1: Commercial Suppliers of this compound and its Enantiomers

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | 4-Amino-2-butanol | 39884-48-5 | 98% | 1 g, 5 g |

| AChemBlock | 4-Amino-2-butanol | 39884-48-5 | 97% | 5 g |

| Molport | (2R)-4-aminobutan-2-ol | 114963-62-1 | 95% | 50 mg, 100 mg, 250 mg, 500 mg, 1 g |

| Sigma-Aldrich | (2S)-4-aminobutan-2-ol | 1255240-50-6 | - | Inquire |

| Benchchem | This compound | 39884-48-5 | - | Inquire |

| Matrix Fine Chemicals | This compound | 39884-48-5 | - | Inquire |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO | [1] |

| Molecular Weight | 89.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 103-104 °C at 34 mmHg | - |

| Density | 0.930 g/mL | - |

| Refractive Index | 1.4518 to 1.4538 | - |

| InChIKey | NAXUFNXWXFZVSI-UHFFFAOYSA-N | [1] |

| SMILES | CC(CCN)O | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4-hydroxy-2-butanone oxime.[2]

3.1.1. Preparation of 4-hydroxy-2-butanone oxime

-

In a suitable reaction vessel, dissolve 130 g of 4-hydroxy-2-butanone in 550 mL of a 4 mol/L sodium hydroxide solution.

-

Add 123 g of hydroxylamine hydrochloride to the solution.

-

Heat the mixture to 60 °C and stir for 30 minutes.

-

Cool the reaction mixture to room temperature (25-30 °C).

-

Acidify the solution by adding 440 mL of a 5 mol/L hydrochloric acid solution.

-

Extract the aqueous layer three times with 200 mL of diethyl ether.

-

Combine the organic extracts and concentrate under reduced pressure at 35 °C until the solvent is removed, yielding 4-hydroxy-2-butanone oxime.

3.1.2. Reduction to this compound

-

In a reaction flask, combine 100 g of 4-hydroxy-2-butanone oxime with 1.5-2.5 L of a 45-55% formic acid or acetic acid solution.

-

Add zinc powder as a catalyst, with a mass ratio of catalyst to oxime between 1:1 and 2.5:1.

-

Heat the reaction mixture to 110-120 °C and maintain for 4-9 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and work up to isolate the crude this compound.

Purification

Purification of the crude product is typically achieved by fractional distillation under reduced pressure.

-

Set up a fractional distillation apparatus.

-

The crude this compound is heated, and the fraction boiling at approximately 94 ± 2 °C at a pressure of 0.6 to 0.7 kPa is collected.[3]

Analytical Characterization

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound, derivatization is necessary prior to GC-MS analysis to improve volatility and chromatographic performance.

-

Derivatization Protocol (Silylation):

-

Dry an aliquot of the sample containing this compound.

-

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of acetonitrile.

-

Heat the mixture at 100 °C for 1-4 hours.

-

Neutralize the sample with sodium bicarbonate before injection into the GC-MS.

-

-

Typical GC-MS Parameters:

-

Column: SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

3.3.2. High-Performance Liquid Chromatography (HPLC) for Chiral Purity

The enantiomeric purity of this compound can be determined by chiral HPLC. An indirect method involving derivatization with a chiral reagent is often employed.[4]

-

Derivatization Protocol:

-

React the this compound sample with a chiral derivatizing agent such as (R)-(+)-1-phenylethanesulfonyl chloride to form diastereomers.

-

-

Typical HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak®) or a C18 column for the separated diastereomers.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or isopropanol) and a buffer (e.g., 50 mM sodium acetate, pH 3.5). The exact ratio will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm (if the derivatizing agent contains a chromophore).

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound. Spectral data can be found in public databases such as SpectraBase.[1][5]

Application in Drug Development: BACE1 Inhibitors

A significant application of chiral this compound is in the synthesis of inhibitors for β-secretase (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[6][7]

Role in BACE1 Inhibitor Synthesis

The chiral center of this compound is crucial for the stereospecific binding of inhibitors to the active site of BACE1. It often serves as a scaffold to which other functional groups are attached to optimize potency and selectivity.

Mechanism of Action: Inhibition of Amyloid-β Production

BACE1 is a transmembrane aspartyl protease that cleaves the amyloid precursor protein (APP) at the β-site. This is the first and rate-limiting step in the production of Aβ peptides. Subsequent cleavage by γ-secretase releases the Aβ peptides, which can then aggregate to form plaques in the brain. BACE1 inhibitors, synthesized using building blocks like this compound, bind to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the production of Aβ.

Conclusion

This compound is a versatile and commercially accessible chiral building block with significant applications in pharmaceutical research and development. This guide has provided a comprehensive overview of its commercial availability, key physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. Its utility as a precursor for BACE1 inhibitors highlights its importance in the ongoing search for effective treatments for Alzheimer's disease. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN112174836A - Synthetic method of aminobutanol - Google Patents [patents.google.com]

- 3. 4-Amino-1-butanol synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of β-site amyloid precursor protein cleaving enzyme (BACE1) inhibitors with in vivo brain reduction of β-amyloid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Aminobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safe handling, storage, and disposal of 4-Aminobutan-2-ol (CAS No: 39884-48-5). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research and development activities. This document consolidates key safety data, outlines necessary precautions, and provides clear procedural workflows.

Chemical Identification and Properties

This compound is a clear, colorless to faintly yellow liquid.[1] It is an organic compound containing both an amino and a hydroxyl functional group, making it a useful intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H11NO | [1][3][4][5] |

| Molecular Weight | 89.14 g/mol | [3][4] |

| Appearance | Clear colorless to faintly yellow liquid | [1][2] |

| Boiling Point | 103-104 °C (at 34 mmHg) | [2][3][6] |

| 168.3 °C (at 760 mmHg) | [7] | |

| Melting Point | 8.72 °C (estimate) | [2][6] |

| Density | 0.930 g/mL | [2][3][6] |

| Refractive Index | 1.4518 to 1.4538 | [2][3][6] |

| pKa | 15.01 ± 0.20 (Predicted) | [1][2][6] |

| Flash Point | 55.6 °C | [7] |

Safety and Hazard Information

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3][4][8] It is crucial to understand and mitigate the risks associated with its handling.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Danger |

| Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:

-

Prevention: P260 (Do not breathe mist/vapours/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][8]

-

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[8]

-

Disposal: P501 (Dispose of contents/container to an authorized hazardous or special waste collection point).[8]

Safe Handling and Experimental Protocols

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this substance:

-

Hand Protection: Impermeable gloves (e.g., Neoprene).[11]

-

Eye and Face Protection: Chemical safety goggles and a face shield.[8]

-

Skin and Body Protection: A lab coat or chemical-resistant apron. Full-body protection may be required for larger quantities or in situations with a high risk of splashing.[8]

General Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.[11]

-

Do not breathe vapors or mists.[11]

-

Wash hands thoroughly after handling the substance.[11]

-

Keep containers tightly closed when not in use.[11]

-

No smoking, naked lights, or ignition sources should be present in the handling area.[8]

First Aid Measures

In the event of exposure, immediate action is critical:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8][11]

-

Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15-30 minutes. Call a physician immediately.[8][11]

-

Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[8][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them no more than two glasses of water to drink. Seek immediate medical attention.[8][11] Neutralizing agents should never be administered as the exothermic reaction can worsen the injury.[8]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage Conditions

-

Keep containers tightly sealed and store in their original containers.[8]

-